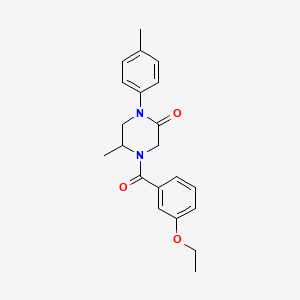
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethylenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethylenesulfonamide is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.07217913 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethylenesulfonamide serves as a precursor for synthesizing various sulfonamide derivatives with potential applications in combating bacterial infections. Studies have demonstrated the synthesis of N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives and evaluated their antibacterial efficacy. Although these compounds showed moderate antibacterial activity compared to standard antibiotics like ciprofloxacin, they represent a significant step in the development of new antibacterial agents. This is supported by research that synthesized and tested sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, revealing that some derivatives exhibited notable antibacterial activity against a range of bacterial strains, including S. typhi, E. coli, P. aeruginosa, B. subtilis, and S. aureus (Aziz‐ur‐Rehman et al., 2015); (A. Siddiqa et al., 2014).
Electrophysiological Activity and Anticancer Potential
N-substituted sulfonamide derivatives, including those based on the this compound structure, have been explored for their electrophysiological activity and potential as anticancer agents. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides have been reported to exhibit electrophysiological activity comparable to sematilide, a class III antiarrhythmic agent. This suggests their potential application in developing new treatments for arrhythmias (T. K. Morgan et al., 1990). Additionally, novel derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV properties, showing promising results in various assays (Ş. Küçükgüzel et al., 2013).
Drug Metabolism and Pharmacokinetics
Investigations into the metabolism of related sulfonamide compounds in clinical development have provided insights into the enzymatic processes involved in their biotransformation. These studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of sulfonamide-based medications (Mette G. Hvenegaard et al., 2012).
Environmental and Photophysical Studies
Research into sulfonamide derivatives also extends to environmental applications, such as investigating the abiotic formation of transformation products during denitrification processes, which has implications for water treatment and pollution control (K. Nödler et al., 2012). Furthermore, studies on the light-harvesting properties of aromatic halogen-substituted sulfonamidobenzoxazole compounds highlight their potential in developing new materials for energy conversion and storage (Y. Sheena Mary et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,9-8-13-4-2-1-3-5-13)17-11-14-6-7-15-16(10-14)21-12-20-15/h1-10,17H,11-12H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGQZKDNDYCZPE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
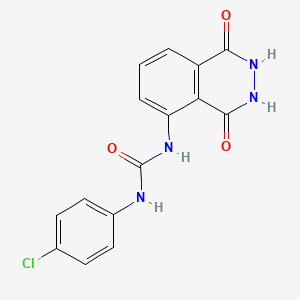
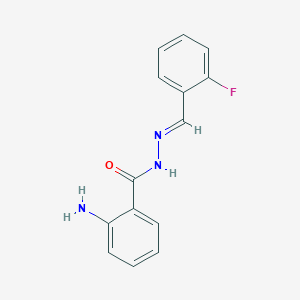
![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
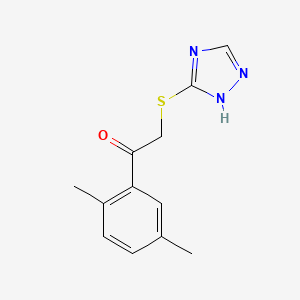
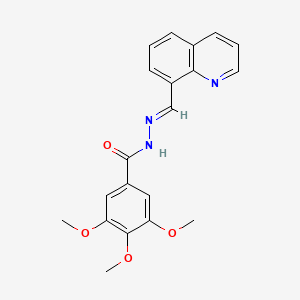
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)
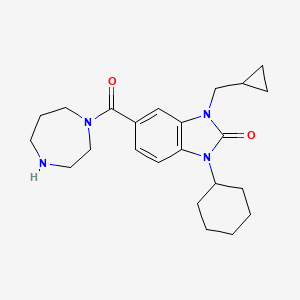
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)
![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)
![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)
